molecular formula C11H15ClN2O B11882668 3-Chloro-5-(cyclohexylmethoxy)pyridazine CAS No. 1346691-31-3

3-Chloro-5-(cyclohexylmethoxy)pyridazine

Cat. No.: B11882668
CAS No.: 1346691-31-3
M. Wt: 226.70 g/mol
InChI Key: FNSHIWSEVBIKBA-UHFFFAOYSA-N
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Description

Contextualization within Modern Chemical Research

Heterocyclic compounds are fundamental building blocks in the development of new pharmaceuticals and agrochemicals. The pyridazine (B1198779) nucleus, a six-membered ring containing two adjacent nitrogen atoms, is considered a "privileged scaffold" due to its presence in numerous biologically active molecules. nih.govrjptonline.orgrawdatalibrary.netresearchgate.netthieme-connect.com The arrangement of the nitrogen atoms in the pyridazine ring influences its electronic properties, dipole moment, and hydrogen bonding capacity, all of which are critical for molecular recognition and interaction with biological targets. blumberginstitute.orgnih.gov

The subject of this article, 3-Chloro-5-(cyclohexylmethoxy)pyridazine, incorporates three key structural features that are of significant interest in contemporary chemical research:

The Pyridazine Core: As mentioned, this scaffold is a well-established pharmacophore. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. jocpr.comsarpublication.comresearchgate.net

The Chloro Substituent: The presence of a chlorine atom at the 3-position of the pyridazine ring is of particular synthetic utility. The chloro group acts as a versatile handle, allowing for a variety of chemical transformations, most notably nucleophilic aromatic substitution reactions. This enables the introduction of diverse functional groups, facilitating the generation of libraries of new compounds for biological screening.

The Cyclohexylmethoxy Group: This lipophilic moiety can significantly influence the physicochemical properties of the molecule, such as its solubility, membrane permeability, and metabolic stability. The incorporation of such groups is a common strategy in drug design to optimize the pharmacokinetic profile of a lead compound.

The combination of these features in this compound positions it as a promising starting point for the synthesis of novel compounds with potential therapeutic applications.

Significance and Academic Research Rationale

The academic interest in compounds like this compound stems from several key rationales. The pyridazine scaffold is known to interact with a variety of biological targets, and the exploration of novel substitution patterns is a crucial aspect of academic drug discovery.

The rationale for investigating this specific compound can be broken down as follows:

Exploration of Chemical Space: The synthesis and characterization of novel molecules contribute to the expansion of our understanding of chemical space. Each new compound, with its unique set of properties, provides valuable data for the development of structure-activity relationships (SAR).

Tool for Chemical Biology: As a versatile intermediate, this compound can be used to synthesize chemical probes to investigate biological pathways. The ability to readily modify the molecule at the 3-position allows for the attachment of fluorescent tags, affinity labels, or other reporter groups.

Potential for Novel Biological Activity: The specific combination of the pyridazine core, the chloro substituent, and the cyclohexylmethoxy group may lead to unforeseen biological activities. The cyclohexylmethoxy moiety, in particular, could confer selectivity for certain biological targets.

While direct research on this compound is not yet widely published, the extensive body of literature on related pyridazine derivatives provides a strong impetus for its investigation.

Overview of Current Research Trajectories and Gaps

Current research on pyridazine derivatives is focused on several key areas, including the development of new anticancer agents, kinase inhibitors, and treatments for inflammatory and neurodegenerative diseases. nih.govresearchgate.netscirp.org The synthetic versatility of the pyridazine ring allows for its incorporation into a wide range of molecular architectures.

Based on the known chemistry of pyridazines, several research trajectories for this compound can be envisioned:

Synthesis of Novel Libraries: A primary research direction would involve using the chloro group as a synthetic handle to introduce a variety of amines, alcohols, thiols, and other nucleophiles. This would generate a library of novel compounds that could be screened for biological activity against a panel of targets.

Investigation of Anticancer Potential: Given that many pyridazine derivatives exhibit antiproliferative activity, it would be logical to evaluate this compound and its derivatives for their effects on cancer cell lines. nih.govrawdatalibrary.net

Exploration as Kinase Inhibitors: The pyridazine scaffold is a common feature in many kinase inhibitors. Research could focus on designing and synthesizing derivatives of this compound that target specific kinases implicated in disease.

Currently, a significant research gap exists in the form of a lack of published data specifically on the synthesis, characterization, and biological evaluation of this compound. While the foundational knowledge of pyridazine chemistry is well-established, the specific properties and potential of this particular derivative remain largely unexplored. Future research efforts will be crucial in filling this gap and determining the ultimate utility of this promising molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346691-31-3

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

3-chloro-5-(cyclohexylmethoxy)pyridazine

InChI

InChI=1S/C11H15ClN2O/c12-11-6-10(7-13-14-11)15-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2

InChI Key

FNSHIWSEVBIKBA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=CC(=NN=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 3 Chloro 5 Cyclohexylmethoxy Pyridazine

Retrosynthetic Analysis

A logical retrosynthetic analysis of 3-Chloro-5-(cyclohexylmethoxy)pyridazine commences with the disconnection of the ether linkage, which is a common and reliable synthetic step. This bond cleavage points to two primary precursors: a pyridazine (B1198779) core and the cyclohexylmethoxy moiety.

The pyridazine component can be envisioned as either 3-chloro-5-hydroxypyridazine (I) or 3,5-dichloropyridazine (B104411) (II) . The cyclohexylmethoxy side chain originates from (cyclohexyl)methanol (III) , which would be activated, for instance, as a cyclohexylmethyl halide for a substitution reaction.

This retrosynthetic approach gives rise to two main forward synthetic strategies:

Strategy A : The etherification of 3-chloro-5-hydroxypyridazine with a suitable cyclohexylmethyl electrophile.

Strategy B : The regioselective nucleophilic aromatic substitution (SNAr) of 3,5-dichloropyridazine with cyclohexylmethoxide.

Each of these strategies relies on the efficient preparation of the key pyridazine precursors.

Classical Synthetic Routes

Classical approaches to this compound focus on the stepwise assembly of the molecule using well-established reaction types.

Synthesis of Pyridazine Derivatives

The viability of the entire synthesis depends on the accessibility of the core pyridazine structures.

Synthesis of 3,5-Dichloropyridazine (II): One documented method for the preparation of 3,5-dichloropyridazine involves the cyclization of a highly functionalized linear precursor. Specifically, the reaction of (Z)-2,4,4,4-tetrachlorobut-2-enal with semicarbazide (B1199961) hydrochloride can be employed to construct the pyridazine ring, yielding the target dichlorinated scaffold.

Starting MaterialReagentsProduct
(Z)-2,4,4,4-tetrachlorobut-2-enalSemicarbazide hydrochloride3,5-Dichloropyridazine

Synthesis of 3-Chloro-5-hydroxypyridazine (I): A plausible multi-step synthesis for 3-chloro-5-hydroxypyridazine can be adapted from methodologies for substituted pyridines. A potential route starts from 2-amino-5-bromopyridine. Diazotization of the amino group, followed by a Sandmeyer-type reaction, can introduce a chlorine atom at the 2-position (which becomes the 3-position in the pyridazine nomenclature). Subsequent steps would involve the conversion of the bromo-substituent to a hydroxyl group, for instance, through a nucleophilic substitution or a metal-mediated hydroxylation.

Introduction of the Cyclohexylmethoxy Moiety

With the pyridazine precursors in hand, the next critical step is the formation of the ether linkage.

Via Williamson Ether Synthesis: The most direct classical method for this transformation is the Williamson ether synthesis. This involves the reaction of the alkoxide of 3-chloro-5-hydroxypyridazine with a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide). The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an inert solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the hydroxyl group of the pyridazine to form a nucleophilic alkoxide, which then displaces the halide from cyclohexylmethyl bromide in an SN2 reaction.

Pyridazine PrecursorReagentsSide Chain PrecursorProduct
3-Chloro-5-hydroxypyridazine1. Base (e.g., NaH) 2. Inert Solvent (e.g., DMF)Cyclohexylmethyl bromideThis compound

Strategies for Chloro Substitution

An alternative to the Williamson ether synthesis is the direct substitution of a chlorine atom on the 3,5-dichloropyridazine ring.

Regioselective SNAr Reaction: This approach involves the reaction of 3,5-dichloropyridazine with sodium cyclohexylmethoxide, prepared by treating (cyclohexyl)methanol with a strong base like sodium hydride. The key challenge in this route is achieving regioselectivity. The pyridazine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution. However, the two chlorine atoms at the 3- and 5-positions present two potential reaction sites.

The regioselectivity of such reactions is influenced by both electronic and steric factors. The nitrogen atoms in the pyridazine ring exert an electron-withdrawing effect, activating the chlorine atoms towards substitution. The relative reactivity of the C3 and C5 positions is not always predictable without experimental data. In analogous systems like dichloropyrimidines, substitution often preferentially occurs at the position para to a ring nitrogen (the 5-position in this case) over the ortho position (the 3-position). However, the steric bulk of the incoming cyclohexylmethoxide nucleophile could also influence the site of attack. Careful optimization of reaction conditions (temperature, solvent, and reaction time) would be necessary to favor the desired 5-substituted product over the 3-substituted isomer or di-substituted byproducts.

Pyridazine PrecursorReagentsNucleophilePotential Products
3,5-DichloropyridazineInert Solvent (e.g., THF)Sodium cyclohexylmethoxideThis compound, 5-Chloro-3-(cyclohexylmethoxy)pyridazine, 3,5-Bis(cyclohexylmethoxy)pyridazine

Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated methods that can provide higher efficiency and selectivity.

Catalytic Methods in Synthesis

Palladium-catalyzed cross-coupling reactions have become powerful tools for the formation of C-O bonds, offering an alternative to the classical Williamson ether synthesis.

Palladium-Catalyzed C-O Coupling: A Buchwald-Hartwig type C-O coupling reaction could potentially be employed to construct the ether linkage. This reaction would involve the coupling of 3-chloro-5-hydroxypyridazine with cyclohexylmethyl bromide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., a biarylphosphine ligand), and a base.

Alternatively, and perhaps more advantageously for controlling regioselectivity, would be the direct coupling of 3,5-dichloropyridazine with (cyclohexyl)methanol. This would also require a palladium catalyst, a specific ligand, and a strong base. The choice of ligand is crucial in tuning the reactivity and selectivity of the catalytic system, potentially favoring monosubstitution at the C5 position. This approach could offer milder reaction conditions and improved functional group tolerance compared to the classical SNAr approach.

Coupling Partner 1Coupling Partner 2Catalyst/Ligand SystemBaseProduct
3,5-Dichloropyridazine(Cyclohexyl)methanolPd catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos)Strong base (e.g., NaOt-Bu)This compound

This catalytic method represents a more advanced and potentially more efficient strategy for the synthesis of the target compound, although it would require careful screening of catalysts, ligands, and reaction conditions to achieve the desired outcome.

Stereoselective Synthesis Considerations

The structure of this compound is inherently achiral. The precursor, cyclohexylmethanol, does not possess a stereocenter, and the pyridazine ring is planar. Therefore, synthesis of the compound itself does not typically involve stereoselective steps.

However, stereoselectivity becomes a critical consideration if chiral derivatives of this compound are desired. For instance, if a substituted cyclohexyl ring is used, such as in a methylcyclohexylmethanol precursor, chiral centers are introduced. In such cases, the synthesis would need to be adapted to control the stereochemical outcome. This could be achieved through two primary routes:

Use of Enantiopure Precursors: Starting the synthesis with a specific, pre-resolved stereoisomer of the substituted cyclohexylmethanol would lead to the corresponding stereoisomer of the final product. This is the most common approach to ensure stereochemical purity.

Asymmetric Catalysis: Employing a chiral catalyst during the etherification step could potentially induce stereoselectivity, although this is a more complex and less common approach for this type of synthesis.

The synthesis of related complex molecules containing a cyclohexylmethoxy group attached to a heterocyclic core has been explored where stereochemistry is vital for biological activity, underscoring the importance of stereocontrol in analogous systems.

Flow Chemistry Applications

While specific research on the flow chemistry synthesis of this compound is not extensively documented, the principles of flow chemistry offer significant potential advantages over traditional batch processing for this type of molecule. Flow chemistry, or continuous flow synthesis, involves pumping reagents through a network of tubes or microreactors where the reaction occurs.

For the synthesis of this compound, a hypothetical flow setup would likely involve the reaction of 3,5-dichloropyridazine with cyclohexylmethanol. The alcohol would first be deprotonated by a strong base in one stream, which would then be merged with a second stream containing the dichloropyridazine. This mixture would pass through a heated reactor coil to facilitate the nucleophilic aromatic substitution reaction.

The application of flow chemistry could provide several benefits, as detailed in the table below.

AdvantageDescription for Synthesis of this compound
Enhanced SafetySmall reaction volumes at any given time minimize risks associated with exothermic reactions or the handling of hazardous reagents.
Precise Temperature ControlThe high surface-area-to-volume ratio of flow reactors allows for superior heat transfer, enabling precise control over the reaction temperature. This can minimize the formation of by-products.
Improved MixingEfficient mixing in microreactors ensures a homogeneous reaction mixture, leading to more consistent product quality and potentially higher yields.
ScalabilityProduction can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the challenges of scaling up batch reactors.
AutomationFlow systems can be automated for continuous production and real-time analysis, improving efficiency and reproducibility.

Optimization of Reaction Conditions and Pathways

The most probable synthetic route to this compound is a nucleophilic aromatic substitution, a variant of the Williamson ether synthesis. This pathway involves the reaction of a pyridazine precursor with cyclohexylmethanol. The key starting materials would be 3,5-dichloropyridazine and cyclohexylmethanol.

Optimization of this reaction is critical for maximizing yield and minimizing impurities. Key parameters that require careful tuning include the choice of base, solvent, temperature, and reactant stoichiometry.

ParameterInfluence on Reaction and Optimization Strategy
BaseA strong base is required to deprotonate the cyclohexylmethanol, forming the nucleophilic alkoxide. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are generally more effective than weaker bases such as sodium hydroxide (B78521) (NaOH), leading to higher yields. numberanalytics.com
SolventPolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred. numberanalytics.comfrancis-press.com These solvents effectively solvate the cation of the base while leaving the alkoxide nucleophile highly reactive, thus accelerating the SNAr reaction. numberanalytics.comfrancis-press.com
TemperatureThe reaction temperature must be carefully controlled. Higher temperatures can increase the reaction rate but may also promote the formation of the di-substituted by-product. numberanalytics.com An optimal temperature balances reaction time and selectivity. Microwave-assisted heating can also be employed to reduce reaction times significantly. researchgate.net
Reactant RatioThe molar ratio of 3,5-dichloropyridazine to cyclohexylmethanol is a crucial factor in controlling selectivity. Using a slight excess of 3,5-dichloropyridazine can favor the formation of the desired mono-substituted product over the di-substituted by-product.

Purity and Yield Enhancement Strategies

Achieving high purity and yield for this compound requires effective post-synthesis purification. Following the reaction, a multi-step workup and purification process is typically necessary. Strategies employed for analogous compounds suggest a robust pathway to obtaining the final product in a highly pure form. google.com

StrategyPurpose and Implementation
Aqueous WorkupThe reaction mixture is first quenched, often with water or a mild acid, to neutralize any remaining base. This is followed by washing with water or brine to remove inorganic salts and highly polar impurities.
Solvent ExtractionThe crude product is extracted from the aqueous layer into an immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane. This step isolates the organic product from water-soluble materials. A patent for a similar compound specifically mentions extraction with ethyl acetate. google.com
Column ChromatographyFor separating the target compound from unreacted starting materials and closely related by-products (e.g., the di-substituted product), silica (B1680970) gel column chromatography is a highly effective technique. A gradient of solvents, such as hexanes and ethyl acetate, is typically used for elution.
CrystallizationThe final step to achieve high purity is often crystallization or recrystallization. The purified solid from chromatography is dissolved in a hot solvent or solvent mixture (e.g., dimethylformamide and isopropanol) and allowed to cool slowly, leading to the formation of pure crystals of the product. google.com

By-product Formation and Mitigation during Synthesis

During the synthesis of this compound from 3,5-dichloropyridazine, several by-products can form. Identifying these potential impurities is key to developing strategies to minimize their formation and removal.

Potential By-productReason for FormationMitigation Strategy
3,5-bis(cyclohexylmethoxy)pyridazineThe product, this compound, still contains a reactive chlorine atom that can undergo a second substitution reaction with the cyclohexylmethoxide anion.- Use a molar excess of 3,5-dichloropyridazine relative to the alcohol.
  • Maintain a lower reaction temperature to reduce the rate of the second substitution.
  • Limit the reaction time to prevent the follow-on reaction from proceeding significantly.
  • Unreacted 3,5-dichloropyridazineIncomplete reaction or strategic use of excess starting material to suppress di-substitution.- Ensure optimized reaction conditions (temperature, time) to drive the reaction towards completion.
  • This by-product is typically removed during purification by column chromatography due to its different polarity.
  • Unreacted CyclohexylmethanolIncomplete reaction.- This more polar starting material is usually removed easily during the aqueous workup and/or column chromatography.

    By carefully controlling the reaction conditions and implementing a thorough purification protocol, the formation of these by-products can be minimized, and the desired this compound can be isolated with high purity and yield.

    Chemical Reactivity and Transformation Studies of 3 Chloro 5 Cyclohexylmethoxy Pyridazine

    Reactivity Profile of the Pyridazine (B1198779) Core

    The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a distinct electronic character that governs its reactivity. nih.gov The presence of the electronegative nitrogen atoms results in a π-deficient aromatic system. This electron deficiency makes the carbon atoms of the pyridazine ring susceptible to nucleophilic attack, a reactivity pattern that is the inverse of electron-rich aromatic systems like benzene (B151609). The inherent polarity and lower aromaticity compared to benzene contribute to its unique reactivity profile. nih.gov

    Reactivity of the Chloro Substituent

    The chlorine atom at the C3 position is the most reactive site for transformations in 3-Chloro-5-(cyclohexylmethoxy)pyridazine. Its reactivity is primarily exploited through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

    The electron-deficient nature of the pyridazine ring activates the chloro substituent towards nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for the functionalization of chloropyridazines. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the chloride ion restores the aromaticity of the ring.

    A variety of nucleophiles can be employed to displace the chloro group, leading to a diverse range of substituted pyridazines. Common nucleophiles include amines, alkoxides, and thiolates. For instance, the reaction with amines (amination) is a widely used method to introduce nitrogen-containing substituents, which are prevalent in many biologically active molecules.

    Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Chloropyridazines

    Nucleophile Reagent Example Product Type
    Amine R-NH2 3-Amino-5-(cyclohexylmethoxy)pyridazine
    Alkoxide R-ONa 3-Alkoxy-5-(cyclohexylmethoxy)pyridazine

    Note: This table represents generalized reactions based on the known reactivity of chloropyridazines.

    Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and they are highly effective for the functionalization of this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position.

    Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming C-C bonds. nih.gov It involves the coupling of the chloropyridazine with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents. nih.govresearchgate.net

    Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org It provides an alternative to classical SNAr amination and often proceeds under milder conditions with a broader substrate scope, including less nucleophilic amines. researchgate.netresearchgate.net

    Sonogashira Coupling: This reaction enables the formation of a C-C bond between the chloropyridazine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The resulting alkynylpyridazines are valuable intermediates for further synthetic transformations. researchgate.netchemrxiv.org

    Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the chloropyridazine with an alkene to form a new C-C bond, typically with the formation of a substituted alkene. organic-chemistry.orgnih.govbeilstein-journals.orgdiva-portal.org

    Table 2: Overview of Cross-Coupling Reactions for this compound

    Reaction Name Coupling Partner Bond Formed Catalyst System (Typical)
    Suzuki-Miyaura R-B(OH)2 C-C Pd(0) catalyst, Base
    Buchwald-Hartwig R2NH C-N Pd(0) catalyst, Ligand, Base
    Sonogashira R-C≡CH C-C(sp) Pd(0) catalyst, Cu(I) co-catalyst, Base

    Note: This table provides a general overview of common cross-coupling reactions applicable to the target compound.

    Reactivity of the Cyclohexylmethoxy Moiety

    The cyclohexylmethoxy group is generally a stable moiety under many reaction conditions. The ether linkage (C-O bond) is typically robust and does not react under the conditions used for nucleophilic aromatic substitution or most transition metal-catalyzed cross-coupling reactions on the pyridazine ring.

    However, ether cleavage can be induced under harsh conditions, most commonly with strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), or with strong Lewis acids like boron tribromide (BBr3). wikipedia.orgmasterorganicchemistry.com The cleavage would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base of the acid on the less sterically hindered carbon of the ether, which in this case would be the methylene (B1212753) (-CH2-) carbon. This would result in the formation of 3-chloro-5-hydroxypyridazine and cyclohexylmethyl halide. The stability of the ether linkage is an important consideration when planning multi-step syntheses that may involve acidic conditions. nsf.gov

    Functional Group Interconversions (FGIs)

    Functional group interconversions are key strategies in organic synthesis to modify a molecule's properties or to prepare it for subsequent reactions. vanderbilt.eduwikipedia.org For this compound, the most versatile handle for FGIs is the chloro substituent.

    As discussed in sections 3.2.1 and 3.2.2, the chloro group can be readily converted into a wide array of other functional groups, including amines, ethers, thioethers, aryl groups, and alkynyl groups. These transformations allow for extensive diversification of the core structure.

    Further FGIs could potentially be performed on the cyclohexyl ring, such as hydroxylation or halogenation, but these reactions would likely require conditions that could also affect the pyridazine core. Therefore, such modifications would need to be carefully planned, possibly involving protection of the pyridazine ring if necessary.

    Investigations into Chemical Stability and Degradation Pathways under Laboratory Conditions

    Under standard laboratory conditions, this compound is expected to be a stable compound. For related compounds, stability is reported under recommended storage conditions, which typically involve storing the compound in a cool, dry, and well-ventilated place away from incompatible materials.

    Potential degradation pathways under specific laboratory conditions can be postulated based on the chemistry of its functional groups.

    Acidic Conditions: As mentioned in section 3.3, strong acidic conditions, especially at elevated temperatures, could lead to the cleavage of the ether linkage, yielding 3-chloro-5-hydroxypyridazine.

    Strong Oxidizing Conditions: The pyridazine ring and the cyclohexylmethoxy group could be susceptible to degradation by strong oxidizing agents. The specific products would depend on the oxidant used and the reaction conditions.

    Reductive Conditions: Catalytic hydrogenation could potentially lead to dechlorination (hydrodehalogenation) at the C3 position. Under more forcing conditions, the pyridazine ring itself could be reduced.

    Photochemical Degradation: Some aromatic and heteroaromatic compounds are sensitive to UV light. Prolonged exposure to UV radiation could potentially lead to decomposition, although specific pathways for this compound are not documented. nih.gov

    Studies on related heterocyclic pesticides have shown that degradation can occur through pathways such as oxidation of the ring, cleavage of side chains, and hydroxylation. mdpi.comresearchgate.netnih.gov

    Kinetic and Mechanistic Studies of Key Transformations

    Detailed kinetic and mechanistic investigations are crucial for understanding the reactivity of this compound and for optimizing its potential applications in synthesis. However, a comprehensive search of scientific literature did not yield specific studies focused on the reaction kinetics or detailed mechanisms of this particular compound.

    In the absence of direct data, the potential reactivity of this compound can be inferred from the known chemistry of substituted pyridazines. Key transformations would likely involve the chloro and cyclohexylmethoxy substituents, as well as the pyridazine ring itself.

    General mechanistic pathways applicable to pyridazine derivatives include nucleophilic substitution, cycloaddition reactions, and metal-catalyzed cross-coupling reactions. For instance, the chlorine atom at the 3-position is expected to be susceptible to nucleophilic aromatic substitution. Mechanistic studies on analogous chloropyridazines often reveal that these reactions can proceed through an SNAr (addition-elimination) mechanism. The rate of such reactions would be influenced by the nature of the nucleophile, the solvent, and the temperature.

    Furthermore, pyridazine rings can participate in cycloaddition reactions. mdpi.com For example, [3+2] cycloaddition reactions have been extensively studied for the synthesis of various fused pyridazine derivatives. mdpi.com The reaction mechanism often involves the formation of an intermediate that dictates the regioselectivity and stereoselectivity of the final product. mdpi.com

    Computational studies on simpler pyridazine systems have provided insights into reaction mechanisms, such as the 6π-electrocyclization of thiohydrazone-derived 2,3-diazatriene intermediates to form the pyridazine ring. researchgate.net Such computational approaches could, in the future, be applied to this compound to predict its reactivity and elucidate potential reaction mechanisms.

    Given the lack of empirical data, any proposed kinetic and mechanistic studies for this compound would be purely theoretical at this stage. Future research in this area would be invaluable for unlocking the synthetic potential of this compound.

    Structural Modifications and Analogues Development of 3 Chloro 5 Cyclohexylmethoxy Pyridazine

    Design Principles for Novel Analogues

    The design of new analogues of 3-Chloro-5-(cyclohexylmethoxy)pyridazine is rooted in strategic chemical modifications intended to modulate its physicochemical and pharmacological profiles. Key strategies employed include bioisosteric replacements and scaffold hopping to generate novel chemical entities with potentially enhanced properties.

    Bioisosterism is a widely utilized strategy in drug design to enhance desired biological or physical properties of a compound without making significant changes to its chemical structure. This involves the substitution of an atom or a group of atoms with another that possesses similar physical and chemical properties, leading to broadly similar biological effects. For this compound, bioisosteric replacements can be considered for both the chloro substituent and the ether linkage.

    The chlorine atom at the 3-position of the pyridazine (B1198779) ring is a key feature that influences the electronic properties and reactivity of the molecule. Classical bioisosteres for a chlorine atom include other halogens (e.g., fluorine, bromine), a methyl group (-CH3), or a trifluoromethyl group (-CF3). mdpi.comiuls.ro Non-classical bioisosteres, such as a cyano group (-CN), can also be considered. nih.gov The choice of replacement can impact the lipophilicity, metabolic stability, and binding interactions of the molecule. For instance, replacing chlorine with fluorine can alter metabolic pathways, while a trifluoromethyl group can significantly modify electronic properties and lipophilicity. mdpi.com

    The ether oxygen in the cyclohexylmethoxy moiety can also be a target for bioisosteric replacement. Potential bioisosteres for the ether linkage (-O-) include a thioether (-S-), an amine (-NH-), or a methylene (B1212753) group (-CH2-). These modifications would alter the hydrogen bonding capacity, polarity, and conformational flexibility of the side chain, potentially influencing the compound's interaction with biological targets.

    Scaffold hopping is a computational or medicinal chemistry approach that aims to identify isofunctional molecular structures with significantly different molecular backbones. bhsai.org This strategy is employed to discover novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

    Starting from the this compound scaffold, one could explore replacing the pyridazine core with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups. For instance, other six-membered nitrogen-containing heterocycles like pyrimidine (B1678525) or pyrazine (B50134) could be considered. namiki-s.co.jp Even five-membered heterocycles such as pyrazole (B372694) or isoxazole (B147169) might serve as suitable scaffolds if they can appropriately orient the chloro and cyclohexylmethoxy-like substituents. The goal is to retain the essential pharmacophoric features while exploring new chemical space. nih.govnih.gov Computational methods can be employed to assess the 3D shape and electrostatic similarity of potential new scaffolds to the original pyridazine core to guide the selection of synthetic targets. nih.gov

    Synthesis of Modified Pyridazine Core Analogues

    Modification of the pyridazine core of this compound can lead to novel analogues with altered electronic distribution and steric properties. A common starting material for such modifications is a dichloropyridazine derivative, which allows for sequential and regioselective functionalization.

    One synthetic approach could involve the use of 3,5-dichloropyridazine (B104411) as a key intermediate. The differential reactivity of the two chlorine atoms can be exploited to introduce the cyclohexylmethoxy group at the 5-position first, followed by modification at the 3-position. For instance, reaction of 3,5-dichloropyridazine with cyclohexylmethanol in the presence of a suitable base would yield this compound. The remaining chlorine at the 3-position can then be subjected to various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or other carbon-based substituents, thus modifying the core structure. nih.gov

    Alternatively, building the pyridazine ring from acyclic precursors allows for greater diversity in the final core structure. For example, a three-component reaction of an arylglyoxal with hydrazine (B178648) hydrate (B1144303) and a suitable active methylene compound can lead to the formation of substituted pyridazines. scielo.org.zaresearchgate.net By varying the arylglyoxal component, different substituents can be introduced at positions adjacent to the core nitrogen atoms.

    Starting MaterialReagentsProductReaction Type
    3,5-Dichloropyridazine1. Cyclohexylmethanol, Base 2. Arylboronic acid, Pd catalyst3-Aryl-5-(cyclohexylmethoxy)pyridazineNucleophilic substitution followed by Suzuki coupling
    ArylglyoxalHydrazine hydrate, Malononitrile3-Amino-5-aryl-4-cyanopyridazineThree-component condensation

    Synthesis of Chloro Substituent Analogues

    The chlorine atom at the 3-position of this compound is a versatile handle for introducing a wide range of functional groups through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.

    Nucleophilic aromatic substitution (SNAr) is a common method for replacing the chloro group. Due to the electron-deficient nature of the pyridazine ring, the chlorine atom is susceptible to displacement by various nucleophiles. For instance, reaction with amines can yield 3-amino-5-(cyclohexylmethoxy)pyridazine derivatives. Similarly, alkoxides or thiolates can be used to introduce new ether or thioether linkages at the 3-position.

    Palladium-catalyzed cross-coupling reactions offer another powerful tool for modifying the chloro substituent. The Suzuki-Miyaura coupling, for example, allows for the introduction of a variety of aryl and heteroaryl groups by reacting this compound with the corresponding boronic acids in the presence of a palladium catalyst and a base. nih.gov This approach enables the synthesis of a diverse library of analogues with different aromatic substituents at the 3-position.

    Starting MaterialReagentProductReaction Type
    This compoundR-NH2 (Amine)3-(R-amino)-5-(cyclohexylmethoxy)pyridazineNucleophilic Aromatic Substitution
    This compoundAr-B(OH)2 (Arylboronic acid), Pd catalyst, Base3-Aryl-5-(cyclohexylmethoxy)pyridazineSuzuki-Miyaura Coupling
    This compoundR-SH (Thiol), Base3-(R-thio)-5-(cyclohexylmethoxy)pyridazineNucleophilic Aromatic Substitution

    Synthesis of Cyclohexylmethoxy Moiety Analogues

    Modification of the cyclohexylmethoxy side chain can provide valuable insights into the steric and electronic requirements for biological activity. These modifications can range from simple changes in the alkyl chain to more complex alterations of the cyclic portion.

    A straightforward approach to modifying the cyclohexylmethoxy moiety is to vary the length and branching of the alkyl chain connecting the cyclohexyl ring to the ether oxygen. This can be achieved by starting from 3-chloro-5-hydroxypyridazine, a key intermediate that can be synthesized from 3,5-dichloropyridazine. google.com

    The synthesis of 3-chloro-5-hydroxypyridazine can be accomplished by the hydrolysis of 3,5-dichloropyridazine under basic conditions. Subsequent etherification of the resulting hydroxyl group with a variety of alkyl halides (e.g., bromomethylcyclohexane, bromoethylcyclohexane, or other substituted alkyl halides) in the presence of a base like sodium hydride or potassium carbonate allows for the introduction of different alkyl chains. This Williamson ether synthesis approach provides a versatile route to a wide range of analogues with modified side chains. For example, using (2-bromoethyl)cyclohexane (B41411) would yield 3-chloro-5-(2-cyclohexyethoxy)pyridazine, thereby extending the alkyl chain by one carbon.

    Starting MaterialReagentProduct
    3-Chloro-5-hydroxypyridazineBromomethylcyclohexane, BaseThis compound
    3-Chloro-5-hydroxypyridazine(2-Bromoethyl)cyclohexane, Base3-Chloro-5-(2-cyclohexyethoxy)pyridazine
    3-Chloro-5-hydroxypyridazineBromocyclopentylmethane, Base3-Chloro-5-(cyclopentylmethoxy)pyridazine

    Cycloalkyl Ring Modifications

    Key modifications to the cycloalkyl ring would include:

    Ring Size Variation: The synthesis of analogues with different ring sizes, such as cyclopentyl or cycloheptyl, can determine the optimal ring dimension for target engagement. A smaller ring like cyclopropane (B1198618) could also be introduced to add rigidity and explore unique chemical space. psu.edu

    Introduction of Substituents: The incorporation of various functional groups onto the cyclohexyl ring can probe for additional binding interactions. For example, the addition of polar groups like hydroxyl (-OH) or amino (-NH2) could form new hydrogen bonds, while small alkyl groups such as methyl (-CH3) could enhance hydrophobic interactions.

    Stereochemical Exploration: For substituted cyclohexyl rings, the synthesis and evaluation of distinct stereoisomers (e.g., cis/trans isomers) would be crucial, as biological targets are often stereoselective.

    Introduction of Heteroatoms: Replacing a carbon atom within the cyclohexyl ring with a heteroatom, such as oxygen to form a tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring, can alter the polarity, hydrogen bonding capacity, and metabolic stability of the compound.

    Systematic exploration of these modifications, as outlined in the table below, would provide a detailed understanding of the SAR associated with the cycloalkyl portion of the molecule.

    Table 1: Proposed Cycloalkyl Ring Modifications and Their Rationale

    Modification Rationale
    Varying Ring Size (e.g., Cyclopentyl, Cycloheptyl) To determine the optimal ring size for the binding pocket.
    Substitution (e.g., -OH, -NH2, -CH3) To probe for additional hydrogen bonding or hydrophobic interactions.
    Stereoisomer Synthesis (cis/trans) To investigate the impact of stereochemistry on biological activity.

    Ether Linkage Derivatizations

    The ether linkage in this compound is a critical linker between the pyridazine core and the cycloalkyl moiety. Modifications to this linkage can alter the molecule's flexibility, stability, and electronic properties. numberanalytics.com

    Potential derivatizations of the ether linkage include:

    Homologation: Increasing the length of the methylene linker (-(CH2)n-) between the ether oxygen and the cyclohexyl ring can alter the spatial orientation of the cycloalkyl group relative to the pyridazine core.

    Bioisosteric Replacement: The ether oxygen can be replaced with other functional groups that have similar steric and electronic properties (bioisosteres). Common bioisosteres for an ether linkage include thioethers (-S-), amines (-NH-), or sulfones (-SO2-). These changes can impact bond angles, polarity, and metabolic stability. For instance, replacing the ether oxygen with a sulfur atom to create a thioether could alter the compound's metabolic profile and binding interactions. stereoelectronics.org

    Introduction of Rigidity: Incorporating features such as a double bond or a cyclopropyl (B3062369) group within the linker can restrict conformational flexibility, which can sometimes lead to an increase in binding affinity by reducing the entropic penalty upon binding.

    The following table summarizes potential modifications to the ether linkage and their intended purpose.

    Table 2: Proposed Ether Linkage Derivatizations and Their Rationale

    Modification Rationale
    Chain Extension/Contraction To optimize the distance and orientation between the pyridazine and cycloalkyl moieties.
    Thioether or Amine Replacement To explore the impact of different linker electronics and hydrogen bonding capabilities.

    Exploration of Hybrid Structures

    Creating hybrid molecules involves covalently linking the this compound scaffold with another pharmacophore known to have a complementary biological activity. This molecular hybridization strategy aims to create a single molecule with a dual mode of action or to enhance the activity of the primary scaffold by incorporating a fragment that can exploit additional binding interactions. mdpi.com

    Strategies for developing hybrid structures could include:

    Coupling with Known Bioactive Moieties: The 3-chloro position on the pyridazine ring is a synthetically versatile handle for coupling with other molecules. For example, it could be reacted with a molecule containing a free amine or hydroxyl group to form a new C-N or C-O bond, respectively. The choice of the secondary pharmacophore would depend on the therapeutic target.

    Fusion with Other Heterocyclic Systems: The pyridazine ring could be annulated with another heterocyclic ring to create a more complex, rigid, and potentially more potent fused-ring system. For instance, fusion with an imidazole (B134444) or triazole ring could introduce additional hydrogen bond donors and acceptors. nih.gov

    The design of such hybrid molecules requires a deep understanding of the SAR of both contributing scaffolds to ensure a synergistic or additive effect.

    Table 3: Strategies for the Exploration of Hybrid Structures

    Strategy Rationale
    Coupling with a secondary pharmacophore To create a dual-acting agent or to enhance potency through additional interactions.

    In Vitro Biological Activity and Pharmacological Target Engagement of 3 Chloro 5 Cyclohexylmethoxy Pyridazine

    High-Throughput Screening (HTS) Methodologies

    High-throughput screening (HTS) is a foundational approach in drug discovery used to rapidly assess the biological or biochemical activity of a large number of compounds. In the context of 3-Chloro-5-(cyclohexylmethoxy)pyridazine, HTS would be the initial step to identify potential biological targets. This process typically involves the use of automated robotics and sensitive detection systems to test the compound against a wide array of assays.

    These assays could include target-based screens, where the compound is tested for its ability to interact with a specific purified protein (such as a kinase or a G-protein coupled receptor), or phenotypic screens, where the compound's effect on whole cells or organisms is observed without a preconceived target. The goal is to identify "hits"—compounds that exhibit a desired activity in a particular assay.

    Receptor Binding Assays

    Should HTS suggest an interaction with a specific receptor, receptor binding assays would be employed to quantify the affinity of this compound for that target. These assays measure the amount of a radiolabeled ligand that is displaced from a receptor by the test compound. The data from these experiments are used to calculate the inhibition constant (Ki), which is a measure of the compound's binding affinity. A lower Ki value indicates a higher affinity.

    Hypothetical Receptor Binding Affinity Data

    Receptor Target Ligand Displaced Ki (nM)
    Receptor A [³H]-Ligand X >10,000
    Receptor B [³H]-Ligand Y 850

    Enzyme Inhibition/Activation Studies

    If this compound were identified as a potential modulator of enzymatic activity, its effects would be characterized through enzyme inhibition or activation studies. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound. The results can determine whether the compound acts as an inhibitor or an activator and can provide insights into its mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition). The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC₅₀).

    Hypothetical Enzyme Inhibition Data

    Enzyme Target Substrate IC₅₀ (µM)
    Enzyme 1 Substrate P 15.2
    Enzyme 2 Substrate Q >100

    Cellular Assays for Biological Response

    Cellular assays are critical for understanding how a compound affects biological systems in a more complex, physiological context. These assays move beyond simple binding or enzyme activity and assess the functional consequences of the compound's interaction with its target within a living cell.

    Cell Line-Based Activity Profiling

    To understand the broader biological effects, this compound would be profiled against a panel of different human cancer cell lines, for example. The goal of this profiling is to determine the compound's anti-proliferative or cytotoxic effects. The potency is often measured as the half-maximal effective concentration (EC₅₀) or the half-maximal growth inhibitory concentration (GI₅₀).

    Hypothetical Anti-Proliferative Activity in Cancer Cell Lines

    Cell Line Tissue of Origin GI₅₀ (µM)
    MCF-7 Breast 22.5
    A549 Lung >50

    Reporter Gene Assays for Pathway Activation

    Reporter gene assays are a powerful tool to determine if a compound activates or inhibits a specific cellular signaling pathway. In these assays, cells are engineered to express a reporter gene (such as luciferase or green fluorescent protein) under the control of a promoter that is responsive to a particular signaling pathway. An increase or decrease in the reporter signal indicates that the compound is modulating that pathway.

    Mechanistic Studies of 3 Chloro 5 Cyclohexylmethoxy Pyridazine S Biological Activity

    Identification of Primary Molecular Targets

    The initial step in understanding the biological activity of 3-Chloro-5-(cyclohexylmethoxy)pyridazine would be to identify its primary molecular targets within a biological system. This process typically involves a combination of computational and experimental approaches.

    Computational methods , such as molecular docking and pharmacophore modeling, could be employed to screen the compound against libraries of known protein structures. These in silico techniques can predict potential binding affinities and identify classes of proteins, such as kinases, G-protein coupled receptors (GPCRs), or enzymes, that are likely to interact with the compound based on its structural and electronic properties.

    Experimental approaches are crucial for validating any computational predictions. High-throughput screening (HTS) assays, where the compound is tested against a large panel of purified proteins or in cell-based assays, can provide direct evidence of interaction. Techniques like affinity chromatography, where a derivative of the compound is immobilized to a solid support to "pull down" its binding partners from cell lysates, are also powerful tools for target identification.

    Due to the absence of published research, a definitive list of molecular targets for this compound cannot be provided at this time.

    Characterization of Binding Modes (e.g., Orthosteric, Allosteric)

    Once a primary molecular target is identified, the next critical step is to characterize how this compound binds to it. The binding mode can significantly influence the compound's functional effect.

    Orthosteric Binding: This occurs when the compound binds to the primary, active site of the target protein, the same site as the endogenous ligand or substrate. This type of interaction often leads to competitive inhibition or agonism.

    Allosteric Binding: In this mode, the compound binds to a site on the protein that is distinct from the active site. This binding event induces a conformational change in the protein, which in turn modulates the activity of the active site. Allosteric modulators can be positive, negative, or silent.

    Determining the binding mode typically involves a combination of structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, to visualize the compound-protein complex at an atomic level. Biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and thermodynamics of the interaction, providing further clues about the binding mechanism.

    Without an identified target, the binding mode of this compound remains purely speculative.

    Elucidation of Downstream Signaling Cascades

    The interaction of this compound with its molecular target is expected to trigger a cascade of downstream signaling events within the cell. The nature of this cascade is entirely dependent on the identity and function of the target protein.

    For example, if the target is a GPCR, binding of the compound could activate or inhibit G-protein signaling pathways, leading to changes in the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3). If the target is a kinase, the compound might inhibit its phosphorylating activity, thereby affecting the function of numerous downstream substrate proteins.

    Techniques such as western blotting for key signaling proteins (e.g., phosphorylated forms of kinases), reporter gene assays, and measurements of second messenger levels would be employed to map these signaling pathways.

    Gene Expression Profiling (Transcriptomics) in Response to Compound Exposure

    To gain a broader understanding of the cellular response to this compound, transcriptomic analysis would be performed. This involves treating cells with the compound and then measuring the expression levels of thousands of genes simultaneously, typically using techniques like RNA sequencing (RNA-Seq).

    Protein Expression and Modification Analysis (Proteomics)

    Complementary to transcriptomics, proteomics analysis would examine the effects of this compound on the cellular proteome. Using mass spectrometry-based techniques, researchers can quantify changes in the expression levels of thousands of proteins.

    Furthermore, proteomics can identify post-translational modifications (PTMs), such as phosphorylation, ubiquitination, or acetylation, that are altered by the compound. This level of detail is critical for understanding the functional consequences of the compound's interaction with its target and the subsequent signaling events.

    Metabolomic Profiling Associated with Compound Treatment

    Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system. Treating cells or organisms with this compound and analyzing the subsequent changes in the metabolome can reveal how the compound impacts cellular metabolism.

    This approach can identify specific metabolic pathways that are perturbed by the compound, providing further clues about its mechanism of action and potential therapeutic or toxic effects. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are central to metabolomic studies.

    Subcellular Localization and Trafficking Studies

    Understanding where this compound and its molecular target are located within the cell is crucial for a complete mechanistic picture. Fluorescence microscopy techniques, using either fluorescently labeled versions of the compound or antibodies against its target, can visualize its subcellular distribution.

    These studies can determine if the compound accumulates in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, and whether it alters the localization of its target protein. This information is vital for understanding the spatial and temporal dynamics of the compound's action.

    Structure Activity Relationship Sar and Structure Target Relationship Str Analysis

    Systematic Design and Activity Profiling of Analogues

    The systematic design of analogues is a cornerstone of medicinal chemistry, aimed at exploring the chemical space around a lead compound to optimize its biological activity, selectivity, and pharmacokinetic properties. For 3-Chloro-5-(cyclohexylmethoxy)pyridazine, this would involve the synthesis and biological evaluation of a series of related compounds where each of the three main structural components is systematically modified.

    The primary regions for modification would be:

    The Pyridazine (B1198779) Ring: Alterations to the pyridazine core itself are generally less common in initial SAR studies unless specific interactions with the target are hypothesized to involve the ring nitrogens.

    The Chloro Substituent: The chlorine atom at the 3-position could be replaced with other halogens (e.g., fluorine, bromine) or with small alkyl or alkoxy groups to probe the effects of electronics and sterics at this position.

    The Cyclohexylmethoxy Group: This moiety offers several avenues for modification, including:

    Altering the cyclohexyl ring to other cyclic or acyclic alkyl groups to investigate the impact of ring size and hydrophobicity.

    Introducing substituents on the cyclohexyl ring to explore specific pockets in the target's binding site.

    Changing the length of the methoxy (B1213986) linker to vary the distance and orientation of the cyclohexyl group relative to the pyridazine core.

    The synthesized analogues would then be subjected to biological assays to determine their activity. The resulting data, often expressed as IC50 or EC50 values, would be compiled to identify key structural features that enhance or diminish activity. A graphical method could be employed to study the details of these structure-activity relationships, helping to identify critical substitution sites and favorable R-group combinations nih.govresearchgate.net.

    To illustrate this process, a hypothetical data table for a series of analogues is presented below.

    Compound IDR1 (at C3 of Pyridazine)R2 (Cycloalkyl Group)LinkerBiological Activity (IC50, nM)
    Target Cl Cyclohexyl -O-CH2- Reference Value
    Analogue 1FCyclohexyl-O-CH2-
    Analogue 2BrCyclohexyl-O-CH2-
    Analogue 3CH3Cyclohexyl-O-CH2-
    Analogue 4ClCyclopentyl-O-CH2-
    Analogue 5ClCycloheptyl-O-CH2-
    Analogue 6ClPhenyl-O-CH2-
    Analogue 7ClCyclohexyl-O-(CH2)2-

    This table is for illustrative purposes to demonstrate the systematic design of analogues and does not represent actual experimental data.

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities fiveable.melibretexts.org. A well-validated QSAR model can be a powerful tool for predicting the activity of novel compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process jocpr.com.

    The first step in QSAR modeling is to numerically represent the chemical structures using molecular descriptors neovarsity.org. These descriptors quantify various aspects of a molecule's physicochemical properties. For a series of analogues of this compound, a wide range of descriptors would be calculated, falling into several categories:

    Topological descriptors: These describe the connectivity of atoms in a molecule, such as molecular weight and connectivity indices.

    Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

    Geometric descriptors: These describe the 3D shape of the molecule, such as molecular surface area and volume.

    Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with logP being a common example.

    The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust model neovarsity.org.

    With a set of calculated descriptors and the corresponding biological activity data, a mathematical model can be developed using various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms fiveable.meneovarsity.org. The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance semanticscholar.org.

    Validation is a crucial aspect of QSAR model development to ensure its reliability and predictive power nih.govtaylorfrancis.combasicmedicalkey.com. This involves both internal validation (e.g., cross-validation) and external validation using the test set basicmedicalkey.com. The Organisation for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models for regulatory purposes oecd.org.

    A validated QSAR model can be used to predict the biological activity of newly designed, yet unsynthesized, analogues of this compound. This allows for the in silico screening of a large number of virtual compounds, helping to prioritize those with the highest predicted potency for synthesis and testing acs.org. It is important to consider the applicability domain of the QSAR model, which defines the chemical space in which the model can make reliable predictions nih.gov.

    Pharmacophore Modeling and Ligand-Based Drug Design Principles

    Pharmacophore modeling is a powerful ligand-based drug design technique that is particularly useful when the three-dimensional structure of the biological target is unknown wikipedia.orggardp.orgnih.govnih.gov. A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and elicit a biological response dergipark.org.trpatsnap.comdeeporigin.com. These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers patsnap.comdeeporigin.com.

    For a series of active analogues of this compound, a pharmacophore model could be generated by aligning the low-energy conformations of these molecules and identifying the common chemical features that are spatially arranged in a similar manner. This model would represent a 3D hypothesis of the key interaction points with the target.

    Once developed, this pharmacophore model can be used as a 3D query to screen large chemical databases to identify novel compounds that possess the required pharmacophoric features, even if they have a different chemical scaffold from the original pyridazine series dergipark.org.trbabrone.edu.in. This approach can lead to the discovery of new lead compounds with potentially improved properties.

    Docking and Molecular Dynamics Simulations to Elucidate STR

    When the 3D structure of the biological target is available, structure-based drug design methods such as molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the structure-target relationship (STR) iaanalysis.comreddit.com.

    Molecular docking is a computational method used to predict the preferred binding mode of a ligand to a receptor researchgate.net. In the case of this compound, docking studies could be performed to place the molecule into the active site of its target protein. This would allow for the visualization of key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the protein.

    Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex over time iaanalysis.comreddit.comresearchgate.net. MD simulations provide a more realistic representation of the binding event by considering the flexibility of both the ligand and the protein nih.gov. These simulations can help to assess the stability of the predicted binding pose and to identify conformational changes that may occur upon ligand binding. The combination of docking and MD simulations is a powerful approach to refine the binding hypothesis and guide the rational design of more potent and selective inhibitors iaanalysis.comnih.gov.

    Fragment-Based Approaches to SAR Elucidation

    A fragment-based approach to understanding the SAR of this compound would involve the deconstruction of the molecule into its primary chemical fragments. These fragments can then be individually assessed for their binding contributions to a specific biological target. The core fragments of this compound can be identified as:

    The 3-Chloropyridazine Core: This represents the heterocyclic nucleus of the compound.

    The Cyclohexylmethoxy Linker: This consists of the cyclohexyl ring and the methoxy group that connects it to the pyridazine core.

    The elucidation of SAR would proceed by screening libraries of small molecules that are analogous to these fragments. Sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Surface Plasmon Resonance (SPR) are typically employed to detect the weak binding of these fragments to the target protein. proteinstructures.comnih.govnih.gov

    The initial step would involve the synthesis or acquisition of a library of fragments that represent variations of the core structures of this compound.

    Pyridazine Core Fragments: A library of substituted pyridazines would be screened to understand the importance of the chloro-substituent and the potential for other substitutions on the pyridazine ring. This helps in identifying the key interactions of the heterocyclic core with the target.

    Cyclohexyl Fragments: A collection of simple cyclohexyl derivatives, with variations in stereochemistry and substitution, would be tested to determine the contribution of the cycloalkyl group to binding affinity.

    Linker Fragments: Small alkoxy fragments would be screened to probe the optimal length and geometry of the linker connecting the pyridazine core and the cyclohexyl moiety.

    The binding affinity of these fragments is typically in the millimolar to micromolar range. The efficiency of binding is often evaluated using Ligand Efficiency (LE), a metric that relates binding affinity to the size of the molecule.

    Disclaimer: The following data is purely illustrative and intended to demonstrate the type of results obtained from a fragment screening campaign. It is not based on actual experimental results for this compound.

    The table below presents hypothetical data from a primary fragment screen against a target protein.

    Table 1: Hypothetical Binding Affinities of Pyridazine Core Fragments

    Fragment IDStructureFragment NameBinding Affinity (Kd)
    F13-Chloropyridazine1.2 mM
    F23-Bromopyridazine1.5 mM
    F33-Fluoropyridazine2.1 mM
    F4Pyridazine> 5 mM

    From this hypothetical data, one might infer that a halogen at the 3-position is beneficial for binding, with chlorine being optimal among the halogens tested.

    Once initial fragment hits are identified and their binding modes are determined, often through X-ray crystallography, the next step is to "grow" these fragments into larger, more potent molecules. rug.nltechnologynetworks.com This is an iterative process of chemical synthesis and biological testing.

    For instance, starting with the 3-chloropyridazine fragment, medicinal chemists would synthesize derivatives that extend into adjacent binding pockets of the target protein, guided by the structural information obtained from crystallography. This could involve the addition of various linker moieties at the 5-position, followed by the introduction of different cyclic or acyclic groups to explore the SAR of the cyclohexylmethoxy portion of the parent molecule.

    Disclaimer: The following data is purely illustrative and intended to demonstrate the SAR elucidation process for grown fragments. It is not based on actual experimental results.

    The table below shows hypothetical SAR data for a series of compounds grown from the 3-chloropyridazine fragment.

    Table 2: Hypothetical SAR of 3-Chloro-5-substituted Pyridazine Derivatives

    Compound IDStructureR GroupIC50 (µM)
    C1-OCH350
    C2-OCH2-Cyclopentyl15
    C3-OCH2-Cyclohexyl5
    C4-OCH2-Phenyl25

    Computational and Theoretical Chemistry Studies of 3 Chloro 5 Cyclohexylmethoxy Pyridazine

    Quantum Chemical Calculations

    No published studies were found that performed quantum chemical calculations on 3-Chloro-5-(cyclohexylmethoxy)pyridazine. Such calculations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to investigate the molecule's fundamental properties.

    Electronic Structure Properties

    There is no available data on the electronic structure properties of this compound. This would include analyses of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), electrostatic potential maps, and charge distribution, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

    Conformation Analysis

    A conformational analysis of this compound has not been reported. This type of study would identify the most stable three-dimensional arrangements (conformers) of the molecule by calculating the potential energy surface as a function of bond rotations, particularly around the flexible cyclohexylmethoxy side chain.

    Molecular Docking and Scoring Function Evaluation

    There are no molecular docking studies specifically featuring this compound in the scientific literature. Molecular docking is a computational technique used to predict how a small molecule might bind to a macromolecular target, such as a protein.

    Virtual Screening for Target Identification

    No research has been published on the use of this compound in virtual screening campaigns to identify potential biological targets.

    Prediction of Binding Modes

    Without identified biological targets and corresponding docking studies, there is no information on the predicted binding modes of this compound. Such predictions would detail the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and a target's binding site.

    Molecular Dynamics Simulations

    No molecular dynamics (MD) simulations for this compound have been described in the literature. MD simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational stability, flexibility, and interactions with surrounding environments, such as solvent or a biological membrane.

    Ligand-Protein Complex Stability

    The stability of a ligand-protein complex is a critical determinant of a compound's biological activity. In silico methods such as molecular docking and molecular dynamics (MD) simulations are pivotal in predicting and analyzing these interactions for compounds like this compound.

    Following docking, molecular dynamics simulations provide a more dynamic and realistic model of the ligand-protein complex. impactfactor.orgindexcopernicus.com An MD simulation would track the movements of atoms in the complex over time, offering insights into the stability of the binding pose, the flexibility of the ligand and protein, and the network of interactions that stabilize the complex. Analysis of the MD trajectory can reveal the persistence of key hydrogen bonds and hydrophobic contacts, as well as the role of water molecules in mediating ligand-protein interactions. The stability of the complex can be quantified by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of the simulation.

    Conformational Dynamics

    The conformational flexibility of a ligand is a crucial factor influencing its ability to bind to a protein. For this compound, the cyclohexylmethoxy side chain introduces a degree of flexibility. Understanding the conformational dynamics of this group is important for predicting its interaction with a biological target.

    De Novo Design Approaches for Novel Ligands

    De novo drug design involves the computational generation of novel molecular structures with a high predicted affinity for a specific biological target. The scaffold of this compound could serve as a starting point for such design efforts.

    One approach is fragment-based design, where the pyridazine (B1198779) core could be combined with different functional groups to optimize interactions with a target protein. Computational tools can be used to screen virtual libraries of fragments and suggest modifications to the parent molecule. Another technique is structure-based de novo design, which uses the three-dimensional structure of the target's binding site to build a complementary ligand atom by atom or fragment by fragment. nih.gov For instance, Comparative Molecular Field Analysis (CoMFA) could be employed to build a 3D-QSAR model based on a series of pyridazine analogs, which would then guide the design of new compounds with enhanced activity. nih.gov The contours of the CoMFA model would highlight regions where steric bulk, positive or negative electrostatic potential would be favorable for activity, thus informing the design of novel derivatives of this compound.

    In Silico Predictions for Research Purposes (e.g., Absorption, Distribution, Metabolism, Excretion, Transport Characteristics)

    In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are valuable tools for this purpose. mdpi.comresearchgate.netnih.gov

    Oral bioavailability is a key parameter for orally administered drugs. Quantitative Structure-Bioavailability Relationship (QSBR) models can be used to predict this property based on the molecular structure of a compound. nih.govresearchgate.net These models typically use a combination of physicochemical descriptors such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. For this compound, these parameters can be readily calculated. Machine learning and deep learning models are increasingly being used to develop more accurate prediction models for oral bioavailability. mdpi.commdpi.com

    Below is a hypothetical data table of predicted physicochemical properties and oral bioavailability for this compound based on typical values for similar heterocyclic compounds.

    PropertyPredicted ValueMethod
    Molecular Weight~240.7 g/mol Calculation
    logP~3.5 - 4.5ALOGPS, XLOGP3
    Polar Surface Area~35 - 45 ŲCalculation
    Hydrogen Bond Donors0Calculation
    Hydrogen Bond Acceptors3Calculation
    Predicted Oral Bioavailability Moderate to High QSAR Models, Lipinski's Rule of Five

    Note: The values in this table are estimates based on the structure of the compound and data for similar molecules. Actual experimental values may differ.

    The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system. In silico models for BBB permeability prediction often use descriptors related to lipophilicity, molecular size, and polarity. nih.govfrontiersin.orgnih.gov Decision tree induction and other machine learning algorithms have been successfully applied to classify compounds as BBB-penetrant or non-penetrant. nih.govnih.gov The physicochemical properties of this compound would be used as input for these predictive models.

    A hypothetical prediction for the BBB permeability of this compound is presented below.

    DescriptorPredicted ValueImplication for BBB Permeability
    logP~3.5 - 4.5Favorable (lipophilic)
    Molecular Weight~240.7 g/mol Favorable (< 400-500 Da)
    Polar Surface Area~35 - 45 ŲFavorable (< 60-90 Ų)
    Predicted BBB Permeability Likely to Cross Based on physicochemical properties

    Note: This is a qualitative prediction based on generally accepted guidelines and the estimated properties of the compound.

    Predicting the metabolic fate of a compound is crucial for understanding its duration of action and potential for drug-drug interactions. In silico tools can predict potential sites of metabolism by identifying functional groups susceptible to enzymatic modification by cytochrome P450 (CYP) enzymes and other metabolic enzymes. acs.orgnih.govsri.com For this compound, potential metabolic pathways could include hydroxylation of the cyclohexyl ring, O-dealkylation of the methoxy (B1213986) group, and potential oxidation of the pyridazine ring.

    Web-based tools and databases such as MetaCyc and Pathway Tools can be used to predict metabolic pathways by comparing the structure of a novel compound to known metabolic reactions. sri.commetacyc.org These tools can provide a list of likely metabolites and the enzymes involved in their formation. The metabolic stability of the compound can also be predicted using QSAR models that have been trained on experimental metabolic stability data.

    A summary of potential metabolic pathways is provided in the table below.

    Metabolic ReactionPotential SitePredicted Metabolite(s)
    HydroxylationCyclohexyl ringHydroxylated cyclohexyl derivatives
    O-DealkylationMethoxy group5-hydroxy-pyridazine derivative
    OxidationPyridazine ringN-oxide derivatives

    Note: These are predicted pathways and would require experimental validation.

    Lack of Publicly Available Research Hinders Computational and Theoretical Analysis of this compound

    Despite a thorough search of available scientific literature, no specific computational, theoretical chemistry, or predicted drug-drug interaction studies focusing on the chemical compound this compound have been publicly reported. As a result, a detailed analysis and the generation of specific data tables regarding its predicted drug-drug interaction potential, as requested, cannot be provided at this time.

    The field of computational and theoretical chemistry plays a crucial role in modern drug discovery and development. These in silico methods allow scientists to predict the physicochemical properties, pharmacokinetic profiles, and potential toxicities of chemical compounds before they are synthesized and tested in the laboratory. This approach saves significant time and resources in the identification of promising drug candidates.

    Specifically, the prediction of drug-drug interaction potential is a critical aspect of preclinical safety assessment. These studies often involve computational models to predict how a compound might interact with key drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family. By understanding these potential interactions early in the development process, researchers can better anticipate and mitigate the risk of adverse drug events in clinical settings.

    While research exists for other pyridazine derivatives, the specific structural combination of a chloro group at the 3-position and a cyclohexylmethoxy group at the 5-position of the pyridazine ring in this compound has not been the subject of published computational studies. Therefore, no data on its predicted inhibition or induction of CYP enzymes, or its potential as a substrate for these enzymes, is available.

    The absence of such data highlights a gap in the scientific knowledge surrounding this particular compound. Further research, including de novo computational studies, would be necessary to elucidate the theoretical properties and predict the drug-drug interaction potential of this compound.

    Potential Research Applications and Future Development Avenues

    Preclinical Lead Optimization Strategies for Research Compounds

    Should initial screenings identify 3-chloro-5-(cyclohexylmethoxy)pyridazine as a hit compound against a particular biological target, a rigorous preclinical lead optimization process would be initiated to enhance its drug-like properties. This process would systematically modify the molecule's structure to improve its potency, selectivity, and pharmacokinetic profile.

    A key strategy would be structure-based drug design, particularly if the target is a kinase. nih.govresearchgate.netnih.gov By obtaining the X-ray crystal structure of the compound bound to its target, researchers can visualize the key interactions and rationally design modifications to improve binding affinity. tandfonline.com For instance, the cyclohexylmethoxy group could be exploring different ring conformations or the introduction of polar groups to engage with specific amino acid residues in the binding pocket. The chlorine atom on the pyridazine (B1198779) ring serves as a crucial handle for synthetic modification, allowing for the introduction of various substituents through cross-coupling reactions to probe the structure-activity relationship (SAR). acs.org

    Another critical aspect of lead optimization is the improvement of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The lipophilicity imparted by the cyclohexyl group would be carefully balanced to ensure adequate solubility and cell permeability. nih.gov Metabolic stability studies would be conducted to identify potential sites of metabolism on the molecule, which could then be blocked by chemical modifications, such as deuteration or fluorination, to increase the compound's half-life in the body.

    Optimization Strategy Objective Methodology
    Potency Enhancement Increase binding affinity to the targetStructure-based design, SAR studies, bioisosteric replacements
    Selectivity Improvement Minimize off-target effectsKinome-wide profiling, computational modeling, targeted modifications
    ADME Optimization Improve pharmacokinetic profileIn vitro and in vivo DMPK assays, metabolic stability studies

    Application in Chemical Biology as Research Tools

    Beyond its potential as a therapeutic agent, this compound could be developed into a valuable research tool in chemical biology to investigate complex biological processes. nih.govrsc.org

    Development as Chemical Probes for Target Validation

    A well-characterized and selective inhibitor is an invaluable tool for target validation, helping to confirm the role of a specific protein in a disease pathway. nih.govnumberanalytics.com If this compound is found to be a potent and selective inhibitor of a particular kinase, it could be used as a chemical probe to study the downstream effects of inhibiting that kinase in cells and in vivo models. This would provide crucial evidence to support (or refute) the protein as a valid drug target.

    To be considered a high-quality chemical probe, the compound would need to demonstrate:

    High Potency: Sufficient activity to elicit a biological response at low concentrations.

    Selectivity: Minimal interaction with other related and unrelated proteins.

    Cellular Activity: The ability to penetrate cell membranes and engage its target in a cellular context.

    Use in Affinity Labeling Studies

    To identify the direct binding partners of this compound within a complex biological system, it could be modified for use in affinity labeling studies. This would involve the introduction of a reactive group or a photoreactive group onto the molecule. This modified probe would then be incubated with cell lysates or live cells. Upon activation (e.g., by UV light for a photoreactive probe), the probe would form a covalent bond with its binding partners. These labeled proteins could then be isolated and identified using mass spectrometry, providing a comprehensive profile of the compound's targets and off-targets. The 3-chloro position on the pyridazine ring offers a synthetically accessible site for the attachment of such labeling moieties. researchgate.net

    Exploration in Novel Therapeutic Modalities (Conceptual Framework)

    The pyridazine scaffold of this compound offers a versatile platform for the development of novel therapeutic modalities beyond traditional enzyme inhibition.

    One such conceptual framework is the development of PROteolysis TArgeting Chimeras (PROTACs) . A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. By attaching a known E3 ligase binder to this compound, it could potentially be converted into a PROTAC that selectively degrades its target kinase. This approach offers the advantage of eliminating the target protein entirely, which can be more effective and lead to a more durable response than simply inhibiting its activity.

    Another emerging area is the development of covalent inhibitors . While traditional drug design has focused on reversible inhibitors, covalent inhibitors that form a permanent bond with their target can offer increased potency and duration of action. The electrophilicity of the pyridazine ring, modulated by the chloro substituent, could be exploited to design a targeted covalent inhibitor if a suitable nucleophilic residue is present in the binding site of the target protein.

    Analysis of Intellectual Property and Patent Landscape (Academic Perspective)

    From an academic perspective, the intellectual property landscape for pyridazine-containing compounds is an active area, particularly in the field of kinase inhibitors. nih.govtandfonline.com A preliminary analysis of the patent literature reveals numerous patents claiming pyridazine derivatives for the treatment of various diseases, most notably cancer. google.com

    The novelty and patentability of this compound would depend on several factors:

    Novelty of the Chemical Matter: Whether this specific combination of a 3-chloro-pyridazine core with a 5-cyclohexylmethoxy substituent has been previously disclosed.

    Inventive Step: Whether the compound exhibits unexpected and superior properties (e.g., potency, selectivity, or improved pharmacokinetics) compared to structurally similar compounds in the prior art.

    Utility: A clear and credible therapeutic application for the compound.

    Patents in this area often claim a genus of related structures, and the scope of these claims would need to be carefully evaluated to determine the freedom to operate with this compound. The specific substitution pattern of this compound may offer a unique chemical space that is not covered by existing patents, providing an opportunity for new intellectual property. For example, recent patent applications have described pyridazine compounds for therapeutic uses, highlighting the ongoing interest in this scaffold. google.com

    Challenges and Future Directions in 3 Chloro 5 Cyclohexylmethoxy Pyridazine Research

    Unresolved Questions in Synthetic Methodologies and Reactivity

    The synthesis of pyridazine (B1198779) derivatives can be approached through various established methods, often involving condensation reactions of dicarbonyl compounds with hydrazine (B178648) or through cycloaddition reactions. liberty.eduresearchgate.netorganic-chemistry.org For 3-Chloro-5-(cyclohexylmethoxy)pyridazine specifically, key unresolved questions would revolve around optimizing a synthetic route to achieve high purity and yield.

    Key Synthetic Challenges:

    Regioselectivity: A primary challenge in the synthesis of substituted pyridazines is controlling the regioselectivity of the reactions to obtain the desired isomer. rsc.org For this compound, ensuring the precise placement of the chloro and cyclohexylmethoxy groups at the C3 and C5 positions, respectively, would be a critical hurdle to overcome.

    Precursor Availability: The synthesis would depend on the accessibility and reactivity of suitable precursors. The development of a cost-effective and efficient synthesis would require readily available starting materials.

    Reaction Conditions: Optimization of reaction conditions such as temperature, solvent, and catalysts would be necessary to maximize yield and minimize the formation of byproducts.

    Further research into the reactivity of the 3-chloro and 5-(cyclohexylmethoxy) substituents is also essential. Understanding the susceptibility of the chloro group to nucleophilic substitution would open avenues for creating a library of derivatives with diverse functionalities. researchgate.net The stability of the cyclohexylmethoxy ether linkage under various reaction conditions would also need to be thoroughly investigated.

    Gaps in Mechanistic Understanding of Biological Effects

    Given the lack of specific studies on this compound, its biological effects and mechanism of action are entirely unknown. The broader class of pyridazine derivatives has shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govnih.gov

    Initial Steps to Bridge the Knowledge Gap:

    High-Throughput Screening: The initial exploration of the biological activity of this compound would likely involve high-throughput screening against a panel of biological targets to identify any potential therapeutic areas.

    Target Identification: Should any biological activity be observed, the next critical step would be to identify the specific molecular target(s) through which the compound exerts its effects. This could involve techniques such as affinity chromatography, proteomics, and genetic approaches.

    Structure-Activity Relationship (SAR) Studies: A systematic investigation into the structure-activity relationship would be crucial. This would involve synthesizing and testing a series of analogues to understand how modifications to the pyridazine core and its substituents affect biological activity.

    Opportunities for Interdisciplinary and Collaborative Research

    The comprehensive study of a novel compound like this compound necessitates a multidisciplinary approach. Collaboration between different scientific disciplines will be key to unlocking its full potential.

    Collaborating Discipline Potential Contribution
    Synthetic Organic Chemistry Development and optimization of synthetic routes, synthesis of analogues for SAR studies.
    Computational Chemistry In silico modeling to predict potential biological targets and understand binding interactions.
    Pharmacology & Cell Biology In vitro and in vivo testing to determine biological activity and elucidate the mechanism of action.
    Structural Biology Determination of the 3D structure of the compound bound to its biological target to guide further drug design.

    Such collaborations would foster a synergistic research environment, accelerating the pace of discovery and providing a more complete understanding of the compound's properties.

    Integration of Emerging Technologies in Compound Research

    Modern technologies offer powerful tools to expedite the research and development process for new chemical entities.

    Potential Technological Integrations:

    Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms could be employed to predict the physicochemical properties, biological activity, and potential toxicity of this compound and its derivatives, thereby guiding experimental efforts.

    Automated Synthesis: Automated synthesis platforms could be utilized to rapidly generate a library of analogues for SAR studies, significantly reducing the time and effort required for manual synthesis.

    Advanced Analytical Techniques: Sophisticated analytical techniques, such as high-resolution mass spectrometry and multi-dimensional NMR spectroscopy, would be essential for the unambiguous characterization of the compound and its reaction products.

    Long-Term Research Vision for this compound Analogues and Derivatives

    The long-term vision for research on this compound would extend beyond the initial characterization of the parent compound. The focus would shift towards the design and synthesis of analogues with improved potency, selectivity, and pharmacokinetic properties.

    A systematic exploration of derivatives could involve:

    Modification of the Cyclohexyl Group: Introducing substituents on the cyclohexyl ring or replacing it with other cyclic or acyclic moieties to probe the impact on biological activity.

    Replacement of the Chloro Group: Substituting the chloro atom with other halogens or functional groups to modulate the electronic properties and reactivity of the molecule. documentsdelivered.com

    Alterations to the Pyridazine Core: Investigating the effects of adding or modifying substituents at other positions on the pyridazine ring.

    By pursuing these avenues of research, a comprehensive understanding of the chemical and biological landscape of this compound and its derivatives can be achieved, potentially leading to the discovery of new therapeutic agents or materials with valuable properties.

    Q & A

    Q. What are the optimal synthetic routes for 3-Chloro-5-(cyclohexylmethoxy)pyridazine?

    The compound is synthesized via nucleophilic substitution, where 3-chloropyridazine reacts with cyclohexylmethanol under alkaline conditions (e.g., K₂CO₃) in DMF at elevated temperatures. This method achieves moderate-to-high yields (~60-80%) and requires purification via column chromatography . Alternative routes may involve protecting group strategies to mitigate competing side reactions.

    Q. How is the molecular structure of this compound characterized?

    Structural elucidation employs:

    • NMR spectroscopy : Distinct signals for the cyclohexylmethoxy protons (δ ~3.5–4.0 ppm for OCH₂, δ ~1.0–2.0 ppm for cyclohexyl) and pyridazine ring protons (δ ~8.0–9.0 ppm).
    • X-ray crystallography : Confirms substituent positions (Cl at C3, cyclohexylmethoxy at C5) and dihedral angles between the pyridazine ring and substituents .

    Q. What spectroscopic methods are used to confirm purity and structural integrity?

    • HPLC : Purity >95% confirmed via reverse-phase C18 columns with UV detection at 254 nm.
    • Mass spectrometry (ESI-MS) : Molecular ion peak at m/z 198.65 [M+H]⁺ .
    • FT-IR : Absorbance bands for C-Cl (~650 cm⁻¹) and ether C-O (~1100 cm⁻¹) .

    Advanced Research Questions

    Q. What reaction mechanisms govern nucleophilic substitutions at the C3 and C5 positions?

    • C3 Chlorine reactivity : Participates in SNAr (nucleophilic aromatic substitution) with amines or thiols under catalytic Pd conditions. For example, coupling with piperazine derivatives requires Pd(PPh₃)₄ and CuI in DMF at 80°C .
    • C5 Cyclohexylmethoxy group : Resists hydrolysis under acidic conditions but undergoes cleavage with BBr₃ in CH₂Cl₂ at -78°C to yield 5-hydroxypyridazine derivatives .

    Q. How do structural modifications impact biological activity?

    Comparative studies of pyridazine derivatives reveal:

    • Anticancer activity : The cyclohexylmethoxy group enhances lipophilicity, improving membrane permeability. In vitro assays against HeLa cells show IC₅₀ values of ~10 μM, attributed to kinase inhibition .
    • Antimicrobial activity : Substitution with electron-withdrawing groups (e.g., trifluoromethyl) at C5 increases bacterial growth inhibition (MIC ~5 μg/mL against S. aureus) .

    Q. How can computational methods predict reactivity and binding affinities?

    • DFT calculations : Optimize transition states for SNAr reactions (e.g., ΔG‡ ~25 kcal/mol for amine coupling).
    • Molecular docking : Predicts binding to kinase domains (e.g., EGFR) with binding energies of -9.2 kcal/mol, correlating with experimental IC₅₀ data .

    Q. How to resolve contradictions in reported biological activity data?

    Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM) may arise from:

    • Assay conditions : Varying cell lines, serum concentrations, or incubation times.
    • Purity : Impurities >5% can skew results. Validate via orthogonal methods (HPLC, LC-MS) .

    Q. What are the compound’s interactions with biological targets?

    • Enzyme inhibition : Binds to ATP pockets of kinases (e.g., CDK2) via H-bonding with the pyridazine N-atom and hydrophobic interactions with the cyclohexyl group.
    • Receptor modulation : Acts as a partial agonist for GABAₐ receptors in neuronal assays (EC₅₀ ~15 μM) .

    Q. How to design derivatives for enhanced pharmacological properties?

    • Bioisosteric replacement : Substitute cyclohexylmethoxy with tetrahydropyranyloxy to improve solubility while retaining activity.
    • Pro-drug strategies : Introduce ester moieties at C5 for controlled release in vivo .

    Q. What are the solubility and stability profiles under physiological conditions?

    • Solubility : <0.1 mg/mL in aqueous buffers (pH 7.4); improves with co-solvents (e.g., 10% DMSO).
    • Stability : Stable in plasma for >24 hours at 37°C, but degrades in acidic media (t₁/₂ ~2 hours at pH 2) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.